molecular formula C18H18N2O4 B6395023 2-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]nicotinic acid, 95% CAS No. 1261923-09-4

2-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]nicotinic acid, 95%

Cat. No. B6395023
CAS RN: 1261923-09-4
M. Wt: 326.3 g/mol
InChI Key: IEHURMWKCVKMGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]nicotinic acid (2H5PPA) is a compound belonging to the piperidine class of compounds. It is a derivative of nicotinic acid, and its structure is composed of a piperidine ring and an aromatic ring linked by a CH2OH group. 2H5PPA is a highly lipophilic molecule, and is soluble in both water and organic solvents. It is a white crystalline solid, and its melting point is around 175°C.

Mechanism of Action

2-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]nicotinic acid, 95% acts as an agonist of the nicotinic acid receptor, and binds to the receptor with high affinity. The binding of 2-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]nicotinic acid, 95% to the receptor leads to the activation of the receptor, which in turn activates a variety of cellular processes, including the release of neurotransmitters, the activation of enzymes, and the activation of intracellular signaling pathways. The activation of these processes leads to a variety of physiological effects, such as increased heart rate, increased blood pressure, increased alertness, increased appetite, and increased energy.
Biochemical and Physiological Effects
2-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]nicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, and to increase alertness, appetite, and energy. It has also been shown to increase the production of neurotransmitters, such as dopamine and serotonin, and to increase the activity of enzymes involved in the metabolism of carbohydrates and lipids. In addition, 2-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]nicotinic acid, 95% has been shown to reduce inflammation, to reduce pain, and to reduce the risk of cardiovascular disease.

Advantages and Limitations for Lab Experiments

2-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]nicotinic acid, 95% has several advantages for use in laboratory experiments. Its high lipophilicity makes it highly soluble in both water and organic solvents. Its low melting point makes it easy to handle and store. In addition, its low toxicity makes it safe to use in laboratory experiments. However, 2-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]nicotinic acid, 95% has several limitations for use in laboratory experiments. Its low solubility in water makes it difficult to use in aqueous solutions. Its low melting point makes it difficult to use in high-temperature experiments. In addition, its low toxicity makes it difficult to use in high-dose experiments.

Future Directions

2-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]nicotinic acid, 95% has many potential future directions for scientific research. It could be used to develop new drugs and to study the mechanisms of action of existing drugs. It could also be used to study the structure and function of proteins, and to develop new drugs to target specific proteins. In addition, it could be used to study the effects of drugs on the body, and to assess the safety and efficacy of new drugs. Finally, it could be used to study the regulation of enzyme activity, and to develop new drugs to target specific enzymes.

Synthesis Methods

2-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]nicotinic acid, 95% can be synthesized using a two-step procedure. In the first step, the piperidine ring is formed by reacting a piperidine-1-carbonyl chloride with an aromatic aldehyde. This reaction is conducted in a polar solvent, such as methanol or ethanol, and is catalyzed by a base, such as sodium hydroxide. In the second step, the nicotinic acid is formed by reacting the piperidine ring with an aryl halide. This reaction is also conducted in a polar solvent, such as methanol or ethanol, and is catalyzed by a base, such as sodium hydroxide.

Scientific Research Applications

2-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]nicotinic acid, 95% has been used extensively in scientific research for the study of various biological processes. It has been used to study the regulation of enzyme activity, the structure and function of proteins, and the interactions between proteins and other molecules. It has also been used to study the effects of drugs on the body, and to assess the safety and efficacy of new drugs. In addition, 2-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]nicotinic acid, 95% has been used to study the mechanisms of action of various drugs, and to develop new drugs.

properties

IUPAC Name

2-oxo-5-[4-(piperidine-1-carbonyl)phenyl]-1H-pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c21-16-15(18(23)24)10-14(11-19-16)12-4-6-13(7-5-12)17(22)20-8-2-1-3-9-20/h4-7,10-11H,1-3,8-9H2,(H,19,21)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEHURMWKCVKMGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CNC(=O)C(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50688453
Record name 2-Oxo-5-[4-(piperidine-1-carbonyl)phenyl]-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50688453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261923-09-4
Record name 2-Oxo-5-[4-(piperidine-1-carbonyl)phenyl]-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50688453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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